2,2,3-Tribromo-1,1,1-trifluoropropane

Physical Property Thermal Stability Reaction Condition Suitability

2,2,3-Tribromo-1,1,1-trifluoropropane (CAS 421-90-9) is a fully halogenated C3 hydrocarbon with the molecular formula C₃H₂Br₃F₃ and a molecular weight of 334.76 g/mol. This colorless liquid is characterized by a high density of approximately 2.472–2.497 g/cm³ and a boiling point of 161–162 °C at 760 mmHg.

Molecular Formula C3H2Br3F3
Molecular Weight 334.75 g/mol
CAS No. 421-90-9
Cat. No. B1304065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3-Tribromo-1,1,1-trifluoropropane
CAS421-90-9
Molecular FormulaC3H2Br3F3
Molecular Weight334.75 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)(Br)Br)Br
InChIInChI=1S/C3H2Br3F3/c4-1-2(5,6)3(7,8)9/h1H2
InChIKeyYMHRWWVEJJQVIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3-Tribromo-1,1,1-trifluoropropane (CAS 421-90-9): Essential Procurement and Differentiation Data for Halogenated C3 Research Intermediates


2,2,3-Tribromo-1,1,1-trifluoropropane (CAS 421-90-9) is a fully halogenated C3 hydrocarbon with the molecular formula C₃H₂Br₃F₃ and a molecular weight of 334.76 g/mol . This colorless liquid is characterized by a high density of approximately 2.472–2.497 g/cm³ and a boiling point of 161–162 °C at 760 mmHg . It is primarily utilized as a strategic synthetic intermediate in organofluorine chemistry, most notably for the preparation of valuable 3,3,3-trifluoropropionate esters via tandem elimination-substitution pathways [1].

Why Substituting 2,2,3-Tribromo-1,1,1-trifluoropropane with 2-BTP or Dibromo Analogs Fails: A Quantitative Procurement Guide


2,2,3-Tribromo-1,1,1-trifluoropropane (CAS 421-90-9) cannot be generically substituted by its closest in-class analogs, such as 2-bromo-3,3,3-trifluoropropene (2-BTP) or 1,2-dibromo-3,3,3-trifluoropropane, due to fundamental differences in bromine loading, molecular geometry, and reactivity. While 2-BTP is a volatile, unsaturated alkene optimized for gas-phase fire suppression applications [1], the fully saturated, tribrominated structure of CAS 421-90-9 confers a much higher density, a significantly elevated boiling point, and a distinct reactivity profile as a dense, electrophilic building block for tandem alkoxide-induced elimination-substitution reactions [2]. These quantitative physical and chemical divergences directly impact its suitability for liquid-phase organic synthesis versus alternative end-uses, making informed, data-driven selection critical for procurement.

Quantitative Differentiation Evidence for 2,2,3-Tribromo-1,1,1-trifluoropropane (421-90-9) Against In-Class Analogs


Boiling Point Comparison: 2,2,3-Tribromo-1,1,1-trifluoropropane vs. 2-BTP and 1,2-Dibromo Analogs

The boiling point of 2,2,3-tribromo-1,1,1-trifluoropropane is significantly higher than that of 2-bromo-3,3,3-trifluoropropene (2-BTP) and 1,2-dibromo-3,3,3-trifluoropropane, reflecting its increased molecular weight and bromine content. This higher boiling point makes it a more suitable intermediate for reactions requiring elevated temperatures without solvent loss, distinguishing it from the more volatile alternatives .

Physical Property Thermal Stability Reaction Condition Suitability

Liquid Density Comparison: 2,2,3-Tribromo-1,1,1-trifluoropropane vs. 2-BTP and 1,2-Dibromo Analogs

2,2,3-Tribromo-1,1,1-trifluoropropane exhibits a substantially higher liquid density than both 2-BTP and the 1,2-dibromo analog. This property is a direct consequence of its higher bromine mass fraction (71.6% Br by weight) and saturated structure, which affects handling, phase separation, and its behavior in biphasic reaction systems .

Physical Property Material Handling Phase Separation

Bromine Content and Stoichiometric Efficiency: 2,2,3-Tribromo-1,1,1-trifluoropropane vs. Dibromo Analogs

The tribrominated structure of CAS 421-90-9 provides three reactive C–Br bonds per molecule, offering a higher molar density of electrophilic sites compared to its dibromo analogs. This enables different stoichiometric ratios in substitution and elimination cascades, potentially reducing the mass of reagent required to deliver a given molar quantity of reactive bromine [1][2].

Synthetic Efficiency Atom Economy Reagent Loading

Documented Utility in Tandem Elimination-Substitution Cascades: A Differentiated Synthetic Role

In a peer-reviewed synthetic methodology, 2,2,3-tribromo-1,1,1-trifluoropropane is specifically utilized as the key intermediate generated from the bromination of 2-BTP. This tribromide then undergoes a one-pot, alkoxide-induced tandem elimination-substitution-elimination-addition cascade to afford ethyl 3,3,3-trifluoropropionate in 60% overall yield over two steps [1]. This documented cascade reactivity, which leverages the three bromine atoms in a specific sequence, is not a property shared by its mono- or dibromo counterparts and establishes a unique synthetic niche.

Synthetic Methodology Organofluorine Chemistry Reaction Cascade

Research and Industrial Application Scenarios for 2,2,3-Tribromo-1,1,1-trifluoropropane (421-90-9)


Synthesis of 3,3,3-Trifluoropropionate Esters and Derivatives

As a key intermediate in the two-step synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene, this compound enables access to a valuable class of trifluoromethylated building blocks. These esters are subsequently utilized in the preparation of biologically active compounds and functionalized materials, including pharmaceuticals and agrochemicals [1]. This scenario is directly supported by evidence of a 60% overall yield in the reported tandem cascade [1].

Development of High-Density Halogenated Intermediates for Liquid-Phase Organic Reactions

Due to its high density (2.472–2.497 g/cm³) and elevated boiling point (161–162 °C), this compound is well-suited for use in liquid-phase organic syntheses where facile phase separation and retention of solvent under heating are critical . Its physical properties simplify work-up procedures compared to less dense or more volatile analogs, making it a practical choice for process chemistry development.

Precursor for the Generation of Reactive Trifluoromethylated Intermediates

The three bromine atoms provide multiple electrophilic sites, allowing this compound to serve as a precursor for generating trifluoromethylated carbenes or other reactive intermediates under basic conditions [2]. This capability is exploited in the documented tandem elimination-substitution cascade, and suggests broader utility in constructing complex, fluorine-containing molecular architectures [1].

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